Cas no 68259-14-3 (1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methylheptane-1-sulphonamide)
68259-14-3 structure
Product Name:1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methylheptane-1-sulphonamide
CAS No:68259-14-3
MF:C8H4F15NO2S
MW:463.163913726807
CID:969792
PubChem ID:109951
Update Time:2025-04-19
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methylheptane-1-sulphonamide Chemical and Physical Properties
Names and Identifiers
-
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methylheptane-1-sulphonamide
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methylheptane-1-sulfonamide
- 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methyl-
- Pentadecafluoro-N-methyl-1-heptanesulfonamide
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-methyl-1-heptanesulfonamide
- DTXSID8071358
- SCHEMBL9069081
- EINECS 269-515-8
- 68259-14-3
- N-Methyl-perfluoro-1-heptanesulfonamide
- R992D5ZV6T
- KDHCALLFPWZTPN-UHFFFAOYSA-N
- NS00011247
-
- Inchi: 1S/C8H4F15NO2S/c1-24-27(25,26)8(22,23)6(17,18)4(13,14)2(9,10)3(11,12)5(15,16)7(19,20)21/h24H,1H3
- InChI Key: KDHCALLFPWZTPN-UHFFFAOYSA-N
- SMILES: S(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(NC)(=O)=O
Computed Properties
- Exact Mass: 462.97232
- Monoisotopic Mass: 462.9723220g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- PSA: 46.17
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methylheptane-1-sulphonamide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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